molecular formula C19H21N5O2 B5291807 (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone

(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone

Cat. No.: B5291807
M. Wt: 351.4 g/mol
InChI Key: LWQWUHQAESMWDE-UHFFFAOYSA-N
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Description

(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone is a complex heterocyclic compound It features multiple fused rings, including oxazole, pyridine, pyrrolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone lies in its combination of multiple fused rings and specific substituents. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-(2-methylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10(2)5-16-20-7-13-8-24(9-15(13)22-16)19(25)14-6-11(3)21-18-17(14)12(4)23-26-18/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQWUHQAESMWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CC4=CN=C(N=C4C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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